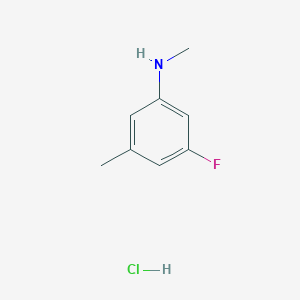
3-fluoro-N,5-dimethylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N,5-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a fluorine atom at the third position and two methyl groups at the nitrogen and fifth positions on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,5-dimethylaniline hydrochloride typically involves the fluorination of 3-bromo-N,N-dimethylaniline using metal fluoride in the presence of a palladium-based catalyst . The reaction conditions include the use of 2-(di-1-adamantylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl (AdBrettPhos) as the palladium precatalyst .
Industrial Production Methods
the general approach involves multi-step synthesis, starting from commercially available precursors and employing standard organic synthesis techniques such as nucleophilic substitution and reduction reactions .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,5-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and ammonium chloride are used for nitro group reduction.
Substitution: Typical conditions involve the use of Lewis acids like aluminum chloride for Friedel-Crafts alkylation and acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-fluoro-N,5-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N,5-dimethylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-3,5-dimethylaniline: Similar in structure but with different substitution patterns.
3-bromo-N,N-dimethylaniline: Used as a precursor in the synthesis of 3-fluoro-N,5-dimethylaniline hydrochloride.
N,N-dimethylaniline: Lacks the fluorine and methyl substitutions, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the presence of both fluorine and methyl groups, which confer specific chemical properties such as increased reactivity and binding affinity. These features make it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C8H11ClFN |
|---|---|
Molecular Weight |
175.63 g/mol |
IUPAC Name |
3-fluoro-N,5-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-3-7(9)5-8(4-6)10-2;/h3-5,10H,1-2H3;1H |
InChI Key |
ANLXSWUSRVLVDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


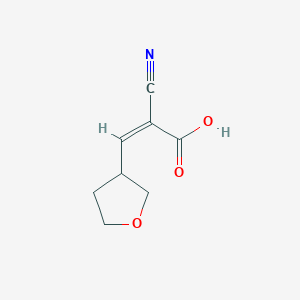
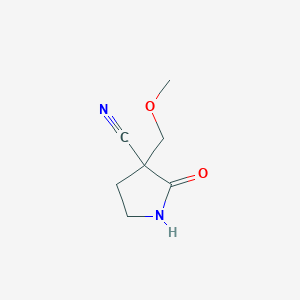
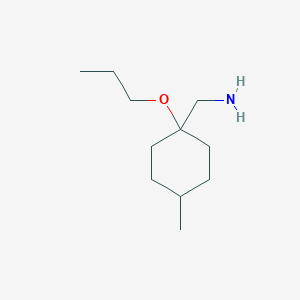
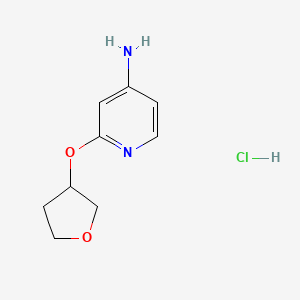
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)
![tert-butyl 7-[(2-cyanoethyl)amino]-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate](/img/structure/B13473697.png)
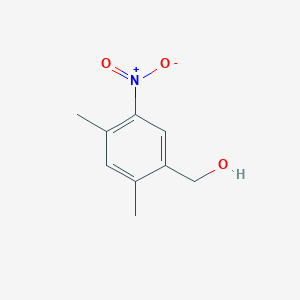

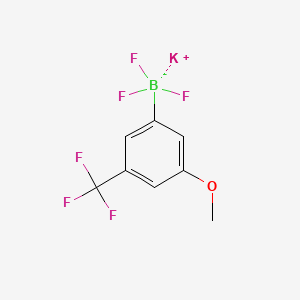
![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)
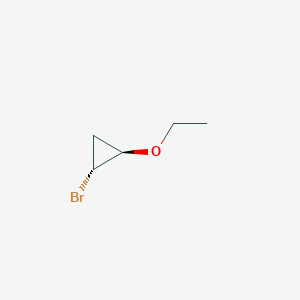
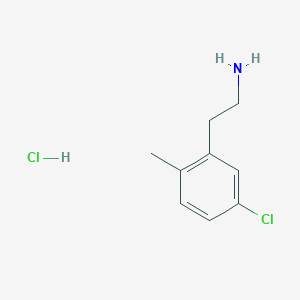
![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)
